molecular formula C11H14N2O B2427857 3-(Methyl(phenyl)amino)pyrrolidin-2-one CAS No. 117985-97-4

3-(Methyl(phenyl)amino)pyrrolidin-2-one

Cat. No.: B2427857
CAS No.: 117985-97-4
M. Wt: 190.246
InChI Key: WFHXZTZLLICGFR-UHFFFAOYSA-N
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Description

3-(Methyl(phenyl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a methyl(phenyl)amino group

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, including pyrrolidine-2-one, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Cellular Effects

It is known that pyrrolidine derivatives have been used to obtain compounds with various biological activities . These compounds have been shown to interact with various cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrrolidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives can have various effects over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrrolidine derivatives can have various effects at different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrrolidine derivatives can be involved in various metabolic pathways . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrrolidine derivatives can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that pyrrolidine derivatives can be localized to specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(phenyl)amino)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with methyl(phenyl)amine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidin-2-one, followed by the addition of methyl(phenyl)amine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(phenyl)amino)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Methyl(phenyl)amino)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methyl(phenyl)amino)pyrrolidin-2-one is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

3-(N-methylanilino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(9-5-3-2-4-6-9)10-7-8-12-11(10)14/h2-6,10H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHXZTZLLICGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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